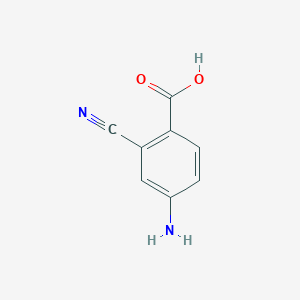

4-Amino-2-cyanobenzoic acid

描述

Evolution of Aromatic Amine and Nitrile Functionalities in Organic Synthesis

Aromatic amines and nitriles are cornerstone functional groups in the field of organic synthesis, each contributing unique reactivity and synthetic utility. Aromatic amines are fundamental precursors for the synthesis of a vast array of compounds, including dyes, pharmaceuticals, and agrochemicals. mdpi.com They serve as key intermediates in reactions such as diazotization, which opens pathways to a multitude of other functional groups, and as directing groups in electrophilic aromatic substitution.

The nitrile, or cyano, group is prized for its remarkable versatility. researchgate.net It can be transformed into various other functionalities, including amines, carboxylic acids, amides, and ketones. researchgate.net The unique electronic nature of the nitrile group, with its nucleophilic nitrogen atom and electrophilic carbon center, allows it to participate in a diverse range of reactions, such as cycloadditions and as a directing group in C-H bond functionalization. researchgate.net The ability to harness both amine and nitrile functionalities within a single molecule provides chemists with a powerful platform for constructing complex molecular frameworks with high efficiency and precision.

Contextualizing 4-Amino-2-cyanobenzoic Acid within Benzoic Acid Derivatives Chemistry

Benzoic acid and its derivatives are a critical class of compounds in medicinal chemistry and materials science. pharmacy180.compreprints.org The carboxylic acid group provides a key site for modification and interaction, while substituents on the aromatic ring modulate the molecule's physical, chemical, and biological properties. pharmacy180.com For instance, the placement of electron-withdrawing or electron-donating groups can significantly alter a derivative's reactivity and potential applications. pharmacy180.com

This compound is a distinct member of this family, featuring an electron-donating amino group at the 4-position and an electron-withdrawing cyano group at the 2-position. This "push-pull" electronic arrangement on the benzene (B151609) ring, coupled with the carboxylic acid at the 1-position, creates a unique distribution of electron density. This specific substitution pattern differentiates it from simpler derivatives like 4-aminobenzoic acid (PABA) or 4-cyanobenzoic acid, offering different reactivity profiles for further synthetic elaboration. researchgate.net The presence of three distinct functional groups offers multiple handles for sequential and selective chemical transformations.

Comparison of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Key Functional Groups | Noteworthy Application/Research Area |

| This compound | C₈H₆N₂O₂ uni.lu | Amino, Cyano, Carboxyl | Intermediate in organic synthesis. clearsynth.comcapotchem.com |

| 4-Aminobenzoic acid (PABA) | C₇H₇NO₂ wikipedia.org | Amino, Carboxyl | Component of folic acids, used in sunscreens. researchgate.netwikipedia.org |

| 4-Cyanobenzoic acid | C₈H₅NO₂ chemspider.com | Cyano, Carboxyl | Inhibitor of mushroom tyrosinase, synthetic intermediate. chemicalbook.com |

| 2-Cyanobenzoic acid | C₈H₅NO₂ chembk.com | Cyano, Carboxyl | Reactant for synthesizing oxazolidinone derivatives. chemicalbook.com |

Significance of Multifunctional Aromatic Carboxylic Acids in Modern Chemical Science

Multifunctional aromatic carboxylic acids are highly valued as versatile building blocks in contemporary chemical science, particularly in crystal engineering and the design of advanced materials. mdpi.comsemanticscholar.org The presence of multiple carboxylic acid groups, often combined with other functionalities like amino or pyridyl groups, allows these molecules to act as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials can exhibit desirable properties such as high porosity, luminescence, and unusual magnetic behavior. mdpi.com

These versatile building blocks are promising for the synthesis of metal-organic architectures with distinct structural features and functional properties. semanticscholar.org The ability of the carboxylic groups to deprotonate and coordinate to metal centers in various ways, combined with the potential for hydrogen bonding, provides a powerful tool for directing the self-assembly of complex, functional superstructures. semanticscholar.org this compound, with its three distinct functional points, exemplifies such a multifunctional building block, holding potential for the development of novel materials and complex organic molecules.

Structure

3D Structure

属性

IUPAC Name |

4-amino-2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOPOUVWODSDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369820-01-8 | |

| Record name | 4-Amino-2-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Amino 2 Cyanobenzoic Acid

Rational Design of Synthetic Pathways to 4-Amino-2-cyanobenzoic Acid

The synthesis of this compound can be approached through several strategic pathways, each involving the specific introduction of the amino and cyano functionalities onto a benzoic acid scaffold. The rational design of these syntheses focuses on maximizing yield and selectivity by carefully choosing precursors and reaction conditions.

Strategizing Nitro Group Reduction Approaches for Amino Functionality Introduction

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This multi-step approach is advantageous due to the wide availability of nitroaromatic compounds and the numerous well-established methods for nitro group reduction.

The synthesis can commence from a 2-substituted-4-nitrobenzoic acid. The critical step is the chemoselective reduction of the nitro group to an amine without affecting the carboxylic acid or the nitrile group (if already present). A variety of reducing agents and conditions are available for this transformation. google.comresearchgate.net

Catalytic Hydrogenation: This is a widely used industrial method. The nitro-substituted benzoic acid derivative is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) or Raney nickel. google.com This method is often clean and high-yielding. For instance, the reduction of 4-nitrobenzoic acid using a Pd/C catalyst can achieve yields of over 96%, resulting in a high-purity product. google.com

Metal/Acid Systems: Traditional methods employing metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) are also effective for reducing aromatic nitro groups. google.com The Fe/HCl system is a classic choice. These methods are robust, though they can require stoichiometric amounts of the metal and may involve more demanding workup procedures compared to catalytic hydrogenation.

The choice of reducing agent is critical to ensure selectivity, especially when other reducible functional groups are present on the aromatic ring. researchgate.net

Exploring Cyanation Reaction Mechanisms for Nitrile Group Formation

The introduction of the nitrile (-CN) group can be achieved through several mechanisms, most notably via reactions involving diazonium salts or transition-metal-catalyzed cross-coupling.

Sandmeyer Reaction: A classic and powerful method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This process begins with the diazotization of the amino group of a 4-aminobenzoic acid derivative using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like HCl or H₂SO₄) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group with a nitrile. google.comwikipedia.org This method provides a reliable route from readily available amino-substituted precursors to the desired cyano-substituted products. scirp.orgscirp.org

Copper-Catalyzed Cyanation of Aryl Halides: An alternative route involves the cyanation of a halogenated precursor, such as 4-amino-2-bromobenzoic acid. In this approach, a copper(I) salt, often in conjunction with an iodide salt and a ligand like N,N'-dimethylethylenediamine, catalyzes the reaction between the aryl halide and a metal cyanide source (e.g., sodium cyanide). google.comorganic-chemistry.org This method can provide high yields, often exceeding 95%, and is tolerant of the free amino and carboxylic acid groups present on the substrate. google.com

Direct Amination Protocols for Aromatic Ring Functionalization

The direct introduction of an amino group onto an aromatic C-H bond represents a more modern and atom-economical approach. While highly developed for many aromatic systems, specific protocols for the direct amination of 2-cyanobenzoic acid to yield the 4-amino isomer are not as extensively documented as the classical nitro reduction or Sandmeyer pathways. General strategies for direct C-H amidation, often catalyzed by transition metals like iridium or rhodium, have been developed for benzoic acids. nih.gov These methods typically utilize a directing group to control the position of amination. For instance, Ir-catalyzed C-H amidation of benzoic acids can occur, followed by a decarboxylation step to yield meta- or para-substituted aniline (B41778) derivatives. nih.gov However, the application of this specific methodology to 2-cyanobenzoic acid remains a specialized area of research.

Comparative Analysis of Yields and Selectivity in Established Syntheses

The choice of synthetic route to this compound is often dictated by factors such as starting material availability, scalability, cost, and desired purity. The yields and selectivity of the primary methods discussed are summarized below.

| Synthetic Strategy | Key Transformation | Typical Reagents | Reported Yield | Selectivity | Reference(s) |

| Nitro Group Reduction | Reduction of a 4-nitro precursor | H₂, Pd/C | >96% | High chemoselectivity for the nitro group. | google.com |

| Sandmeyer Reaction | Diazotization followed by cyanation of a 4-amino precursor | 1. NaNO₂, H⁺2. CuCN | ~80% (for related substrates) | Good, though side reactions like hydroxylation can occur. | scirp.org |

| Copper-Catalyzed Cyanation | Cyanation of a 2-halo-4-amino precursor | NaCN, Cu(I) salt, Iodide salt, Ligand | >95% | Excellent, tolerates amino and carboxyl groups. | google.com |

Derivatization Strategies and Functional Group Interconversions of this compound

The functional groups of this compound—the carboxylic acid, the amino group, and the nitrile—allow for a wide range of derivatization reactions, enabling its use as a versatile building block in organic synthesis.

Esterification Reactions and Their Mechanistic Insights

The carboxylic acid moiety of this compound can be readily converted to an ester through various esterification methods. The most common is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

Fischer Esterification: This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, and/or the water formed as a byproduct is removed. masterorganicchemistry.comlibretexts.org

Mechanistic Insights: The mechanism of Fischer esterification proceeds through several key steps: byjus.comlibretexts.org

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or water in the reaction mixture, to give the final ester product and regenerate the acid catalyst.

It is important to note that under the strong acidic conditions of Fischer esterification, the amino group on the aromatic ring will exist in its protonated form (-NH₃⁺). This protects the amino group from acting as a competing nucleophile and prevents side reactions such as amide formation. masterorganicchemistry.com

Amide Bond Formation and Peptide Coupling Methodologies

The carboxylic acid moiety of this compound is a primary site for synthetic modification, particularly for the formation of amide bonds. Direct reaction with an amine is generally inefficient as the basic amine tends to deprotonate the carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org Consequently, activation of the carboxyl group is necessary to facilitate amide bond formation. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.orgkhanacademy.org

A common strategy involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to yield the desired amide. libretexts.orgkhanacademy.orgjackwestin.com In peptide synthesis, where preserving stereochemical integrity is crucial, this method is often supplemented with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction efficiency. uni-kiel.de

More advanced and efficient methodologies employ onium-type (aminium/uronium) or phosphonium-type coupling reagents. uni-kiel.debachem.com These reagents react with the carboxylic acid to form highly reactive activated esters in situ, which then rapidly react with the amine component. uniurb.it This approach is particularly effective for coupling sterically hindered amino acids or for solid-phase peptide synthesis (SPPS). uni-kiel.debachem.com When using this compound in these reactions, the exocyclic amino group typically requires a protecting group to prevent undesired side reactions, such as polymerization.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent(s) | Abbreviation | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Widely used, forms dicyclohexylurea (DCU) byproduct. khanacademy.orgjackwestin.com |

| N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble. | |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for solid-phase synthesis; less toxic than BOP. bachem.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly efficient but forms carcinogenic HMPA as a byproduct. bachem.com | |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High coupling efficiency and low racemization, especially with HOAt. uni-kiel.de |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and effective peptide coupling reagent. bachem.com |

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is generally resistant to nucleophilic aromatic substitution (SNAr). This type of reaction typically requires two key features on the aromatic ring: a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group, such as a halogen. nih.gov

In this compound, the substituents have opposing electronic effects. The amino (-NH₂) group is a powerful electron-donating group, which increases the electron density of the ring, thereby deactivating it towards attack by nucleophiles. Conversely, the cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing, which would favor nucleophilic attack. However, the strong activating effect of the amino group generally dominates. Furthermore, the molecule lacks an adequate leaving group on the aromatic ring; the hydrogens attached to the ring are not viable leaving groups under standard SNAr conditions. Therefore, direct displacement of a group on the benzene (B151609) ring of this compound by a nucleophile is not a feasible synthetic route.

Synthetic strategies requiring functionalization at these positions would necessitate starting with a differently substituted precursor, for example, a dihalogenated benzoic acid derivative, which could then undergo sequential, regioselective nucleophilic substitutions.

Table 2: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SNAr |

| -NH₂ (Amino) | Electron-withdrawing | Strongly electron-donating | Deactivating |

| -CN (Cyano) | Electron-withdrawing | Electron-withdrawing | Activating |

| -COOH (Carboxyl) | Electron-withdrawing | Electron-withdrawing | Activating |

Exploiting the Carboxylic Acid Group for Further Functionalization

The carboxylic acid group is a versatile functional handle that allows for the transformation of this compound into a variety of other compound classes. khanacademy.orgrsc.org Key transformations include esterification, reduction, and conversion into more reactive acyl derivatives.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This equilibrium-controlled reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org To drive the reaction to completion, the alcohol is often used in excess, or the water produced is removed from the reaction mixture. masterorganicchemistry.com

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, proceeding via the addition of a hydride to the carbonyl carbon. jackwestin.commsu.edu Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce carboxylic acids. msu.edu

Conversion to Acyl Halides and Anhydrides: For further synthetic manipulations, the carboxylic acid can be converted into more reactive derivatives. Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) readily converts the carboxylic acid into a highly electrophilic acyl chloride. libretexts.orgkhanacademy.org These acyl chlorides are valuable intermediates that can react with a wide range of nucleophiles. Similarly, acid anhydrides can be formed by reacting the carboxylic acid with an acyl chloride, typically in the presence of a base. jackwestin.com

Table 3: Key Transformations of the Carboxylic Acid Group

| Reaction | Reagent(s) | Product Functional Group |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') masterorganicchemistry.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup | Primary Alcohol (-CH₂OH) msu.edu |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Acyl Chloride (-COCl) libretexts.org |

| Acid Anhydride (B1165640) Formation | Acyl Chloride (R'-COCl), Base (e.g., Pyridine) | Acid Anhydride (-COOOCR') jackwestin.com |

Reactivity Profiles of the Amino and Cyano Groups in Condensation, Coupling, and Cyclization Reactions

The unique arrangement of the amino, cyano, and carboxylic acid groups on the benzene ring makes this compound a valuable precursor for the synthesis of complex heterocyclic structures, primarily through cyclization reactions.

Condensation and Coupling Reactions: A condensation reaction is a process where two molecules combine, usually with the loss of a small molecule like water. wikipedia.orgchemistrytalk.org The amino and carboxylic acid groups of this compound can undergo intermolecular condensation upon strong heating to form polyamide chains. libretexts.org The amino group also acts as a potent nucleophile, enabling it to participate in coupling reactions with activated carboxylic acids or acyl halides to form amide bonds, a reaction fundamental to many synthetic pathways. ebsco.com

Cyclization Reactions: The most significant reactivity profile arises from the ortho-positioning of the amino and cyano groups. This 1,2-disubstitution pattern is a classic synthon for building fused heterocyclic rings. The amino and cyano groups can react in concert with various reagents to construct new rings fused to the parent benzene ring. For example, o-aminobenzonitriles are well-known precursors for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry. Reaction with formamides, orthoesters, or other one-carbon synthons can lead to the formation of a fused pyrimidine (B1678525) ring. The cyano group can also be hydrolyzed to an amide, which can then participate in cyclization with an adjacent amino group to form lactams. These intramolecular cyclization reactions are efficient due to the close proximity of the reacting functional groups, leading to thermodynamically stable fused aromatic systems. rsc.org

Table 4: Potential Cyclization Reactions

| Reagent(s) | Resulting Heterocyclic Core | Reaction Type |

| Formic acid or Formamide | Quinazolin-4-one | Condensation/Cyclization |

| Guanidine | 2,4-Diaminoquinazoline | Cyclocondensation |

| Phosgene or equivalents | Isatoic anhydride derivative | Cyclization |

| Hydrazine | 3-Amino-1H-indazole derivative | Addition/Cyclization |

Advanced Spectroscopic and Computational Investigations of 4 Amino 2 Cyanobenzoic Acid

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of organic molecules. For a novel or uncharacterized compound like 4-Amino-2-cyanobenzoic acid, a combination of NMR, vibrational spectroscopy, and mass spectrometry would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The three aromatic protons would appear as a complex splitting pattern due to their coupling with each other. Their chemical shifts would be influenced by the electronic effects of the three substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups. The amino group protons would likely appear as a broad singlet, while the carboxylic acid proton would be a downfield singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would be expected to display eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the carbons of the cyano and carboxyl groups. The chemical shifts of the ring carbons would be diagnostic of the substitution pattern, with carbons attached to electron-withdrawing groups shifted downfield and those attached to the electron-donating amino group shifted upfield.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is a hypothetical representation of expected chemical shift regions and is not based on experimental data.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 12.0 - 13.0 | 165 - 175 |

| Aromatic (C-H) | 6.5 - 8.0 | 110 - 140 |

| Amino (NH₂) | 4.0 - 6.0 | N/A |

| Cyano (CN) | N/A | 115 - 125 |

Infrared (IR) and Raman Spectroscopic Fingerprinting and Vibrational Assignments

The key expected vibrational modes for this compound would include:

O-H Stretch: A broad band in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer.

N-H Stretch: Two distinct bands in the IR spectrum around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

C≡N Stretch: A sharp, intense absorption in the IR spectrum in the region of 2220-2260 cm⁻¹. rasayanjournal.co.in

C=O Stretch: A very strong, sharp absorption in the IR spectrum, typically around 1680-1710 cm⁻¹ for an aromatic carboxylic acid.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-N Stretch: Typically observed in the 1250-1350 cm⁻¹ region.

O-H Bend and C-O Stretch: These modes from the carboxylic acid group are coupled and appear in the fingerprint region.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Weight: The molecular formula of this compound is C₈H₆N₂O₂. Its monoisotopic mass would be calculated as 162.0429 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million, verifying the elemental composition.

Fragmentation Analysis: Under electron ionization (EI), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH), the loss of water (H₂O), and the elimination of CO. The stability of the aromatic ring would mean that fragments containing the ring would be prominent.

Quantum Chemical Studies and Theoretical Modeling

In the absence of experimental data, quantum chemical calculations are invaluable for predicting the geometric, electronic, and spectroscopic properties of a molecule.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost. researchcommons.org A DFT calculation, for example using the B3LYP functional with a basis set like 6-311++G(d,p), could be performed to:

Optimize Geometry: Determine the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Determine the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and electronic transition energies.

Predict Vibrational Frequencies: Calculate the theoretical IR and Raman spectra. These calculated frequencies can be compared with experimental spectra (when available) to aid in the assignment of vibrational modes. Studies on similar molecules like 4-cyanobenzoic acid have shown good agreement between DFT-calculated and experimental spectra. researchgate.netnih.gov

Ab Initio and Semi-Empirical Methods for Electronic Properties Prediction

Ab Initio Methods: These methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters. rasayanjournal.co.in While computationally more demanding than DFT, they can provide valuable benchmark data. For a molecule of this size, methods like Møller-Plesset perturbation theory (MP2) could be used to incorporate electron correlation effects for more accurate energy and property predictions.

Semi-Empirical Methods: These methods are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they can be useful for quickly exploring the properties of large molecules or for preliminary conformational searches.

By applying these computational methods, one could generate a detailed theoretical profile of this compound, providing insights into its stability, reactivity, and expected spectroscopic behavior, which would serve as a valuable guide for future experimental work.

Vibrational Frequency Analysis and Normal Coordinate Treatment

No published studies detailing the experimental (FTIR, Raman) or theoretical (DFT) vibrational frequencies for this compound were found. A proper vibrational analysis would require computational modeling to assign specific vibrational modes to the functional groups (C≡N stretch, NH₂ scissoring, C=O stretch, etc.) and the benzene ring, and to perform a normal coordinate treatment to understand the potential energy distribution for each mode. Without these studies, a data table of vibrational frequencies cannot be generated.

Analysis of Charge Distribution, Dipole Moments, and Frontier Molecular Orbitals

Detailed computational analyses of the charge distribution (e.g., Mulliken population analysis, Natural Bond Orbital analysis), dipole moment, and frontier molecular orbitals (HOMO-LUMO) for this compound are not available. Such studies are crucial for understanding the molecule's reactivity, polarity, and electronic transition properties. The specific arrangement of substituents would significantly influence the HOMO-LUMO energy gap and the localization of these orbitals, which in turn dictates the molecule's behavior as an electron donor or acceptor.

Investigation of Aromaticity Indices and Delocalization Effects

There is no available research on the aromaticity indices (e.g., HOMA, NICS) or specific delocalization effects for this compound. These computational tools would be necessary to quantify the degree of electron delocalization in the benzene ring as influenced by the competing effects of the attached functional groups.

Surface Adsorption Studies and Interfacial Chemistry

Spectroscopic Probes of Adsorption Behavior on Metallic Surfaces

No experimental data from techniques such as Surface-Enhanced Raman Spectroscopy (SERS) or X-ray Photoelectron Spectroscopy (XPS) could be located for the adsorption of this compound on any metallic surface. These studies would be essential to determine which functional group (carboxylate, amino, or cyano) acts as the anchoring moiety to the surface.

Modeling Adsorption Mechanisms and Surface Orientations

In the absence of experimental data, no computational models for the adsorption mechanism or surface orientation of this compound on metallic substrates have been published. Modeling studies, typically using Density Functional Theory (DFT), are required to calculate adsorption energies, predict the most stable binding configurations, and understand the nature of the molecule-surface bond.

Should research on this compound become available, this article can be updated to include the specific findings for the topics outlined.

Derivatives and Structure Activity Relationship Studies of 4 Amino 2 Cyanobenzoic Acid Scaffolds

Systematic Synthesis of Analogues and Homologues

The systematic synthesis of analogues and homologues of 4-Amino-2-cyanobenzoic acid is approached through various strategic chemical transformations. A common method involves the modification of readily available precursors. For instance, derivatives of 4-cyanobenzoic acid can be prepared from substituted toluenes. One such process begins with a 2-R-substituted 4-nitrotoluene (B166481), where 'R' can be hydrogen, an alkyl group, a halogen, or an alkoxy group. This starting material undergoes reduction to convert the nitro group into an amino group, forming a 2-R-substituted 4-aminotoluene. Subsequently, this intermediate is treated with sodium nitrite (B80452) and hydrochloric acid (NaNO₂/HCl) followed by a source of cyanide ion to introduce the cyano group, yielding a 2-R-substituted 4-cyanotoluene. The final step involves the oxidation of the methyl group to a carboxylic acid, resulting in the desired 2-R-substituted-4-cyanobenzoic acid. google.comgoogle.com

An alternative synthetic route reorders these steps. This process starts with the oxidation of the methyl group of the 2-R-substituted 4-nitrotoluene to form a 2-R-substituted 4-nitrobenzoic acid. The nitro group is then hydrogenated to an amino group, creating a 2-R-substituted 4-aminobenzoic acid. The final step is the introduction of the cyano group via a Sandmeyer-type reaction, treating the aminobenzoic acid with NaNO₂/HCl and a cyanide source to yield the final 2-R-substituted 4-cyanobenzoic acid derivative. google.com

Furthermore, more complex heterocyclic analogues can be synthesized. For example, the reaction of acylethynylpyrroles with malononitrile (B47326) provides an efficient pathway to 2-(3-amino-2,4-dicyanophenyl)pyrroles. mdpi.com This reaction highlights a substituent-dependent synthesis, where the presence of substituents on the pyrrole (B145914) ring directs the reaction towards the formation of these complex aniline (B41778) derivatives. mdpi.com These methods provide a systematic framework for generating a library of this compound derivatives with diverse functionalities for further study.

Impact of Substituent Variations on Reactivity and Electronic Characteristics

The introduction of different substituents onto the this compound scaffold significantly influences its reactivity and electronic properties. The nature and position of these substituents can alter the electron density distribution across the aromatic ring, thereby affecting the acidity of the carboxylic acid, the basicity of the amino group, and the reactivity of the entire molecule.

For instance, studies on aminobenzoic acid derivatives have shown that their structural rigidity and electronic nature are critical for molecular interactions. In biochemical contexts, the expanded and relatively inflexible aromatic backbone of these derivatives can sterically hinder the necessary conformational changes in macromolecules, such as the ribosome. nih.gov This obstruction of "induced fit" demonstrates how the inherent structure, dictated by its substitution pattern, directly impacts reactivity in a complex biological system. nih.gov

The electronic characteristics are also profoundly affected. A comparative study of 4-Amino-2-Chlorobenzoic acid (a positional isomer and analogue) with 2-Amino-4-Chlorobenzoic acid using experimental and computational methods provides insight into these effects. The positions of the amino, chloro, and carboxylic acid groups alter the molecule's spectroscopic and electronic profiles. researchgate.net The analysis of NMR chemical shifts, for example, reveals how the electronic environment of each carbon and hydrogen atom is modified by the substituent arrangement. These shifts are sensitive indicators of the electron-donating or electron-withdrawing effects of the functional groups. researchgate.net

The following table presents theoretical and experimental NMR chemical shift data for 4-Amino-2-Chlorobenzoic acid, illustrating the electronic environment of the core structure.

| Atom | Theoretical (B3LYP) | Experimental |

|---|---|---|

| C(1) | 114.74 | 114.99 |

| C(2) | 142.45 | 142.85 |

| C(3) | 111.41 | 112.54 |

| C(4) | 151.72 | 152.01 |

| C(5) | 114.28 | 113.80 |

| C(6) | 133.01 | 133.25 |

| H(7) | 6.66 | 6.54 |

| H(8) | 6.50 | 6.41 |

| H(9) | 7.81 | 7.77 |

| H(10) | 6.50 | 6.01 |

| H(11) | 12.05 | 11.90 |

Computational Approaches to Structure-Reactivity and Structure-Property Relationships

Computational chemistry offers powerful tools for elucidating the structure-reactivity and structure-property relationships of this compound derivatives. Density Functional Theory (DFT) is a particularly prominent method used for these investigations. Such studies can predict molecular geometries, electronic properties, and spectroscopic signatures with a high degree of accuracy. researchgate.net

For example, DFT calculations employing the B3LYP functional with a 6-311++G(d,p) basis set have been used to study chloro-substituted aminobenzoic acids. researchgate.net These computational models allow for the calculation of key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

These computational approaches are also used to predict and interpret spectroscopic data. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts can be compared with experimental data to confirm molecular structures and provide a detailed assignment of spectral bands. researchgate.netnih.gov In one study, the gauge-independent atomic orbital (GIAO) method was used to calculate the 13C and 1H NMR chemical shifts of aminobenzoic acid derivatives, which showed excellent agreement with experimental values. researchgate.net Such theoretical investigations provide a fundamental understanding of how structural modifications influence the electronic and spectroscopic properties of the this compound scaffold. mwjscience.com

Conformational Analysis of this compound Derivatives

Conformational analysis examines the spatial arrangement of atoms in a molecule and the different conformations that can arise from rotation about single bonds. For derivatives of this compound, the relative orientations of the amino, cyano, and carboxylic acid groups are of significant interest as they can dictate the molecule's interaction with other chemical species.

Experimental techniques also provide crucial conformational data. Cryo-electron microscopy (cryo-EM) has been used to determine the conformation of aminobenzoic acid derivatives when bound within the peptidyl transferase center (PTC) of the ribosome. nih.gov These studies revealed that the aminobenzoic acid monomer adopts a specific conformation that sterically prevents essential nucleotides from adopting the induced conformation required for peptide bond formation. This provides a direct link between the molecule's three-dimensional structure and its observed effect on reactivity in a biological system. nih.gov The analysis showed that the relatively rigid aromatic backbone is a key determinant of its biological activity, highlighting the importance of conformational analysis in understanding structure-function relationships. nih.gov

Applications of 4 Amino 2 Cyanobenzoic Acid in Advanced Materials Science and Catalysis

Precursor for Polymeric Materials Synthesis

The bifunctional nature of 4-amino-2-cyanobenzoic acid, containing both an amine and a carboxylic acid group, makes it a suitable candidate as a monomer for step-growth polymerization. These groups can react to form amide bonds, the backbone of polyamides. The additional cyano group positioned on the aromatic ring could impart specific properties to the resulting polymer.

Incorporation into Main-Chain and Side-Chain Polymers

In principle, this compound could be incorporated into polymer backbones (main-chain) through polycondensation reactions, yielding aromatic polyamides. The rigidity of the benzene (B151609) ring would likely result in polymers with high thermal stability and mechanical strength. The presence of the cyano group could further enhance intermolecular forces, potentially increasing the glass transition temperature and altering solubility characteristics.

Alternatively, the molecule could be chemically modified to be attached as a pendant group (side-chain) to a polymer backbone. For instance, the amine or carboxylic acid could be reacted to attach the molecule to a pre-existing polymer with complementary functional groups. Such side-chain functionalization is a common strategy for tuning polymer properties.

Despite this theoretical potential, dedicated research on the synthesis and characterization of either main-chain or side-chain polymers derived specifically from this compound is not available in the current scientific literature.

Development of Functional Polymers with Tunable Properties

The development of functional polymers often relies on the incorporation of monomers with specific chemical moieties. The amino and cyano groups on this compound could serve as functional sites. The amino group can act as a hydrogen bond donor and a site for post-polymerization modification. The polar cyano group is known to influence the dielectric properties and liquid crystalline behavior of polymers. By copolymerizing this monomer with other monomers, it would theoretically be possible to tune properties such as thermal resistance, chemical sensitivity, and optical characteristics.

However, no studies have been published that specifically utilize this compound for the purpose of developing functional polymers with tunable properties. Therefore, no experimental data on its impact on polymer characteristics are available.

Ligand and Building Block in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, such as pore size, shape, and surface chemistry, are directly determined by the choice of the metal node and the organic linker. Molecules like this compound, with a carboxylate group capable of coordinating to metal centers, are prime candidates for use as organic linkers.

Design and Synthesis of MOFs Utilizing this compound as a Linker

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where a metal salt and an organic linker are combined in a solvent and heated. The carboxylate group of this compound could readily coordinate with various metal ions (e.g., zinc, copper, zirconium) to form the extended network structure of a MOF. The presence of the amino and cyano functional groups projecting into the pores of the potential MOF could create specific binding sites for guest molecules.

While the synthesis of MOFs using analogous molecules like 4-aminobenzoic acid or 2-amino-1,4-benzenedicarboxylic acid is widely reported, a comprehensive search of the chemical literature did not yield any specific examples of MOFs that have been successfully designed and synthesized using this compound as the linker.

Tunability of MOF Structures and Porosity via this compound Functionality

Although these principles are well-established for other functionalized linkers, no research is available that investigates the specific role of the 4-amino and 2-cyano functionalities of this particular molecule in tuning MOF structure or porosity.

MOF Applications in Gas Adsorption, Separation, and Catalysis

MOFs functionalized with amino groups have shown significant promise in applications such as carbon dioxide capture, due to the favorable interaction between the basic amine and acidic CO₂. They are also widely studied for the storage of gases like hydrogen and methane (B114726) and for the separation of hydrocarbon mixtures. Furthermore, the functional groups and metal nodes within MOFs can act as catalytic sites for various chemical reactions.

Given the presence of the amine group, a hypothetical MOF constructed from this compound would be a candidate for these applications. However, in the absence of any synthesized MOFs using this specific linker, there are no experimental data or research findings to report on its performance in gas adsorption, separation, or catalysis.

Role in Organic Electronic Materials and Sensors

The strategic placement of an amino group, a cyano group, and a carboxylic acid on a benzene ring endows this compound with a versatile set of properties that are highly desirable for the fabrication of organic electronic devices and sensors. The interplay between these functional groups allows for the tuning of electronic characteristics, facilitates polymerization, and enables surface functionalization, making it a molecule of significant interest for materials scientists.

The integration of this compound into organic semiconductors and optoelectronic devices is primarily driven by the electronic influence of its substituents. The amino group acts as an electron-donating group, which can increase the highest occupied molecular orbital (HOMO) energy level of a material, facilitating hole injection and transport. Conversely, the cyano group is a strong electron-withdrawing group, which can lower the lowest unoccupied molecular orbital (LUMO) energy level, promoting electron injection and transport. This combination of functionalities suggests that materials derived from this compound could exhibit ambipolar charge transport properties or be tailored for specific applications as either p-type or n-type semiconductors.

The presence of the cyano group is particularly significant for the development of n-type organic semiconductors, which have historically lagged behind their p-type counterparts in terms of performance and stability. rsc.org Cyano-functionalized (hetero)arenes have emerged as promising building blocks for high-performance n-type materials due to their ability to create deep-lying LUMO levels. rsc.org This functionalization can lead to improved device performance in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.org Theoretical studies on donor-acceptor-π-acceptor systems have shown that the inclusion of a cyano group can significantly perturb the frontier molecular orbitals and tune the HOMO-LUMO gap, which is a critical parameter for the efficiency of organic photovoltaic devices. mrs-k.or.kr

Furthermore, the carboxylic acid group provides a crucial anchoring point for the attachment of these organic molecules to the surface of inorganic semiconductors, such as titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net This covalent linkage facilitates efficient electron injection from the excited dye molecule into the conduction band of the semiconductor. mdpi.com Research on D-π-A dyes has explored cyanobenzoic acid as an acceptor and anchoring group, demonstrating its potential to create a stable configuration on the TiO₂ surface through hydrogen bonding. researchgate.net

Performance of Organic Electronic Devices with Cyano and Amino/Carboxylic Acid Functionalized Molecules

| Device Type | Active Material Class | Key Functional Groups | Reported Performance Metric | Reference |

|---|---|---|---|---|

| n-type OTFT | Cyano-functionalized heteroarenes | Cyano | Electron mobility up to 1.0 cm²/Vs | rsc.org |

| Dye-Sensitized Solar Cell (DSSC) | D-π-A dye with cyanobenzoic acid anchor | Cyano, Carboxylic Acid | Power Conversion Efficiency (PCE) of 3.3% | researchgate.net |

| Organic Photovoltaic (OPV) | Donor-Acceptor Polymer | Amino, Cyano | Theoretically predicted PCE up to 7.5% | mrs-k.or.kr |

The trifunctional nature of this compound also makes it an excellent candidate for the development of chemical sensors. The amino group can be readily electropolymerized to form a conductive polymer film on an electrode surface. nih.govresearchgate.net This poly(this compound) film can then serve as a recognition element for the detection of various analytes. The incorporation of both amino and carboxylic acid groups in the polymer backbone can enhance its sensitivity and selectivity.

Electrochemical sensors based on polymers of aminobenzoic acids have been successfully employed for the detection of a wide range of substances, including food dyes, pesticides, and biomolecules. nih.govresearchgate.net For instance, a voltammetric sensor based on electropolymerized 4-aminobenzoic acid has been developed for the simultaneous determination of sunset yellow FCF and tartrazine (B75150) in food samples. nih.gov The polymer-modified electrode exhibited a significant increase in its effective surface area and a lower electron transfer resistance compared to a bare electrode. nih.gov

The cyano group can also play a direct role in sensing applications. For example, carbon quantum dots functionalized with amino and carboxyl groups have been used for the detection of copper (II) cations through fluorescence quenching. nih.gov The amino groups in these sensors act as complexing agents for the metal ions. nih.gov Similarly, materials derived from this compound could be designed to have their fluorescence or electrochemical properties modulated upon interaction with specific analytes.

The carboxylic acid group, in addition to its role in surface anchoring, can be further functionalized to introduce specific recognition sites for target molecules. This allows for the rational design of highly selective sensors. The table below summarizes the characteristics of chemical sensors based on materials with similar functionalities to this compound.

Characteristics of Chemical Sensors Based on Functionalized Aromatic Compounds

| Sensor Type | Sensing Material | Target Analyte | Detection Limit | Reference |

|---|---|---|---|---|

| Electrochemical | Poly(4-aminobenzoic acid) | Sunset Yellow FCF | 2.3 nmol L⁻¹ | nih.gov |

| Electrochemical | Poly(4-aminobenzoic acid) | Tartrazine | 3.0 nmol L⁻¹ | nih.gov |

| Fluorescence | Amino- and carboxyl-functionalized carbon quantum dots | Copper (II) cations | 0.00036 mg/mL | nih.gov |

| Electrochemical | Poly(4-aminobenzoic acid)/MWNTs | Doxepin | 1.0 × 10⁻¹⁰ M | researchgate.net |

Explorations in Medicinal Chemistry and Bioactive Compound Development

4-Amino-2-cyanobenzoic Acid as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the discovery of new drugs. These scaffolds present key structural and functional features that can be strategically modified to create libraries of compounds with diverse biological activities. Natural products are a rich source of such privileged structures. nih.gov

This compound is a synthetic aromatic compound possessing three distinct functional groups: a carboxylic acid, an amino group, and a cyano (nitrile) group. This trifunctional nature makes it a highly versatile building block, or scaffold, in synthetic and medicinal chemistry. The amino and carboxylic acid groups provide sites for amide bond formation, a common linkage in many pharmaceuticals, while the cyano group can be involved in various chemical transformations or act as a key interaction point with biological targets. While the term "privileged scaffold" is often applied to structures with proven activity against multiple receptor types, the utility of this compound lies in its potential as a foundational element for creating diverse molecular architectures aimed at a range of therapeutic targets.

Investigation of Pharmacological Potential and Bioactivity Profiling

The pharmacological potential of derivatives based on the this compound scaffold is an area of active investigation. The introduction of different substituents on its core structure can lead to a wide array of biological activities.

While specific research on the antibacterial activity of this compound derivatives is not extensively documented in publicly available literature, the broader class of aminobenzoic acid derivatives has shown promise. For instance, derivatives of anthranilic acid (2-aminobenzoic acid), an isomer of this compound, have been synthesized and evaluated for their antimicrobial effects. Some of these compounds, such as anthranilohydrazide and N-phenyl anthranilic acid, have demonstrated significant antibacterial activity. nih.govgvsu.eduresearchgate.net These findings suggest that the aminobenzoic acid framework can be a viable starting point for developing new antibacterial agents. Further research would be needed to determine if derivatives of this compound exhibit similar or enhanced properties, potentially influenced by the presence and position of the cyano group.

Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous diseases. Compounds with antioxidant properties can help mitigate this damage. The antioxidant potential of various benzoic acid derivatives has been explored. Generally, the antioxidant activity of phenolic acids, including benzoic acid derivatives, is linked to their ability to donate hydrogen atoms or electrons. researchgate.netnih.gov Studies on aminobenzoic acids have also been conducted to evaluate their antioxidant potential. ebm-journal.org However, specific studies focusing on the antioxidant capacity of derivatives of this compound are limited. The electronic effect of the cyano group, being electron-withdrawing, could modulate the antioxidant potential of the aminobenzoic acid core, an area that warrants further investigation.

Enzyme inhibition is a key mechanism for many therapeutic drugs. Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory effects of various benzoic acid derivatives on tyrosinase have been studied.

Notably, 4-aminobenzoic acid has been shown to inhibit the monophenolase and diphenolase activities of mushroom tyrosinase in a non-competitive manner. nih.gov This indicates that it binds to a site on the enzyme other than the active site, thereby reducing its catalytic efficiency. The inhibition constants (Ki) provide a measure of the inhibitor's potency.

| Compound | Enzyme Activity | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|

| 4-Aminobenzoic Acid | Monophenolase | Non-competitive | 3.8 µM |

| 4-Aminobenzoic Acid | Diphenolase | Non-competitive | 20 µM |

| 2-Aminobenzoic Acid | Monophenolase | Non-competitive | 5.15 µM |

| 2-Aminobenzoic Acid | Diphenolase | Non-competitive | 4.72 µM |

Data sourced from studies on mushroom tyrosinase. nih.gov

These findings for isomers of this compound highlight the potential of the aminobenzoic acid scaffold in enzyme inhibition. The specific substitution pattern of this compound could lead to unique interactions with enzyme targets.

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The structural features of this compound—specifically its hydrogen bond donors (amino group, carboxylic acid) and acceptors (carboxylic oxygen, cyano nitrogen)—make it an interesting candidate for acting as a ligand in various biological systems. These functional groups can participate in specific hydrogen bonding and electrostatic interactions within the binding pockets of proteins, such as enzymes and receptors. While it is a common building block in the synthesis of more complex molecules that are used in such assays, detailed studies of this compound itself as a primary ligand in receptor binding studies are not widely reported.

Molecular Hybridization Approaches for Novel Bioactive Agents

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single new molecule. The goal is to create a hybrid compound with improved affinity, selectivity, and efficacy, or a multi-target profile.

The structure of this compound is well-suited for molecular hybridization. Its amino and carboxylic acid groups can be readily used to link it to other bioactive scaffolds. For example, the amino group could be acylated with another pharmacologically active carboxylic acid, or the carboxylic acid group could be converted to an amide by reacting it with an amine-containing bioactive molecule. This approach allows for the systematic exploration of chemical space and the potential to merge the beneficial properties of different molecular classes into a single, novel agent.

Future Research Directions and Emerging Paradigms for 4 Amino 2 Cyanobenzoic Acid

Green Chemistry Approaches for Sustainable Synthesis and Processing

Traditional chemical synthesis routes for aromatic compounds often rely on harsh conditions and petroleum-based precursors. mdpi.com Emerging research is focused on developing environmentally benign and sustainable methods for the synthesis and processing of 4-amino-2-cyanobenzoic acid and its derivatives, aligning with the principles of green chemistry.

Key research directions include:

Biocatalysis: Utilizing microorganisms or isolated enzymes offers a promising alternative to conventional chemical synthesis. mdpi.com For instance, engineered metabolic pathways in microbes could produce aminobenzoic acid precursors from simple, renewable carbon sources like glucose. mdpi.com Enzymes such as nitrilases, which catalyze the hydration of nitriles to carboxylic acids, could be employed for selective transformations under mild, aqueous conditions. google.com

Electrochemical Synthesis: Electrochemical techniques represent a "green technology" for chemical synthesis. mdpi.com An electrocarboxylation route for synthesizing 4-cyanobenzoic acid by valorizing CO2 has been described, which could be adapted for this compound. mdpi.com This approach often utilizes "green solvents" like ionic liquids and can reduce the energy requirements of the synthesis. mdpi.com

Alternative Solvents and Catalysts: Research is moving away from volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids. Furthermore, the development of recoverable and reusable catalysts, such as transition metal catalysts optimized for cyanation or oxidation reactions, can significantly reduce waste and improve process efficiency. google.com

Table 1: Comparison of Synthesis Approaches for Benzoic Acid Derivatives| Parameter | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Starting Materials | Petroleum-based, often expensive or difficult to modify. mdpi.comgoogle.com | Renewable feedstocks (e.g., glucose), CO2. mdpi.commdpi.com |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, supercritical fluids. mdpi.com |

| Catalysts | Often stoichiometric, harsh reagents (e.g., strong acids/bases). mdpi.com | Biocatalysts (enzymes, whole cells), reusable metal catalysts, electrocatalysis. mdpi.comgoogle.commdpi.com |

| Reaction Conditions | High temperatures and pressures. mdpi.com | Mild conditions (ambient temperature and pressure). google.commdpi.com |

| Byproducts/Waste | Significant generation of waste streams. mdpi.com | Minimized waste, improved atom economy. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds. nih.gov this compound is an ideal starting scaffold for creating such libraries due to its three distinct functional groups, each amenable to a wide range of chemical modifications.

Future research will likely involve:

Library Synthesis: Systematically modifying the carboxylic acid (e.g., via esterification or amidation), the amino group (e.g., via acylation or alkylation), and the cyano group (e.g., conversion to tetrazoles or other heterocycles). This creates a vast chemical space for exploration.

High-Throughput Screening (HTS): The synthesized libraries can be rapidly screened against various biological targets to identify "hits." nih.gov For example, HTS assays can uncover derivatives with potent inhibitory activity against specific enzymes or binding affinity to cellular receptors. nih.gov This approach significantly accelerates the initial stages of drug discovery. nih.gov

Table 2: Hypothetical Combinatorial Library Design from this compound| Functional Group | Building Block (R Group) | Potential Reaction | Resulting Derivative Class |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Alcohols (R¹-OH) | Esterification | Esters |

| Amines (R¹-NH₂) | Amidation | Amides | |

| Amino (-NH₂) | Acyl Chlorides (R²-COCl) | Acylation | N-Acyl Derivatives |

| Aldehydes/Ketones (R²=O) | Reductive Amination | N-Alkyl Derivatives | |

| Cyano (-CN) | Sodium Azide (NaN₃) | Cycloaddition | Tetrazole Derivatives |

Advanced Characterization Techniques for Solid-State Forms and Supramolecular Assemblies

The solid-state properties of a compound, such as its crystal form (polymorphism), significantly influence its physical and chemical characteristics. This compound's ability to form hydrogen bonds via its amino and carboxylic acid groups makes it a prime candidate for forming diverse solid-state structures and supramolecular assemblies like cocrystals and salts. mdpi.com

Future research will employ a suite of advanced techniques to probe these structures:

X-ray Diffraction: Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. Powder X-ray diffraction (PXRD) is crucial for identifying different polymorphic forms and analyzing bulk sample purity. mdpi.com

Spectroscopic Methods: Solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide detailed information about the local chemical environment of atoms, helping to distinguish between different crystal forms or conformations. nih.gov Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are sensitive to intermolecular interactions, particularly hydrogen bonding. mdpi.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of different solid-state forms, including melting points and phase transitions.

Table 3: Advanced Techniques for Solid-State Characterization| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. mdpi.com |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases (polymorphs), assessment of crystallinity and purity. mdpi.com |

| Solid-State NMR (ssNMR) | Information on molecular conformation and packing in the solid state, distinguishes polymorphs. nih.gov |

| FT-IR/Raman Spectroscopy | Vibrational modes of functional groups, analysis of hydrogen bonding networks. mdpi.com |

| Differential Scanning Calorimetry (DSC) | Detection of melting points, phase transitions, and heats of fusion. |

Computational Drug Design and Material Science Prediction

Computer-Aided Drug Design (CADD) and computational materials science are indispensable tools for accelerating research and reducing experimental costs. nih.gov By simulating molecular interactions and predicting properties, these methods guide the rational design of new molecules and materials.

For this compound, computational approaches will be pivotal in:

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target (e.g., an enzyme) is known, molecular docking simulations can predict how potential derivatives of this compound will bind to the active site. nih.govresearchgate.net This allows for the in-silico screening of virtual libraries and the rational design of more potent and selective inhibitors. nevadogroup.com

Ligand-Based Drug Design (LBDD): When the target structure is unknown, models can be built based on the structures of known active compounds. These pharmacophore models can then be used to search for new derivatives of this compound with similar properties. researchgate.net

Materials Prediction: Computational methods can predict the likelihood of cocrystal formation between this compound and other molecules (coformers). researchgate.net By calculating thermodynamic functions, it is possible to screen for stable supramolecular structures with desired physical properties, such as improved solubility or stability. researchgate.net

Table 4: Computational Approaches and Their Applications| Computational Method | Application Area | Predicted Outcome |

|---|---|---|

| Molecular Docking | Drug Design | Binding mode and affinity of a ligand to a biological target. nih.gov |

| Virtual Screening | Drug Design | Identification of potential "hit" compounds from large virtual libraries. compchemhighlights.org |

| Molecular Dynamics (MD) Simulations | Drug Design & Material Science | Dynamic behavior and stability of ligand-protein complexes or crystal structures. nevadogroup.com |

| Crystal Structure Prediction | Material Science | Feasibility and structure of potential polymorphs and cocrystals. researchgate.net |

Exploration of Novel Catalytic Applications and Reaction Mechanisms

The multifunctional nature of this compound suggests its potential use in catalysis, either as a catalyst itself or as a ligand for metal-based catalysts. Future research could explore these possibilities and the underlying reaction mechanisms.

Potential avenues for investigation include:

Organocatalysis: The amino and carboxylic acid groups could potentially act as cooperative catalytic sites for certain organic reactions.

Ligand Development for Homogeneous Catalysis: The molecule's functional groups are excellent candidates for coordinating with transition metals. Derivatives could be synthesized to act as ligands in catalytic processes such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the cyano and amino groups would modulate the activity and selectivity of the metal center.

Mechanistic Studies: Investigating the reaction mechanisms involving this compound would provide fundamental insights into its reactivity. This includes studying the role of the substituents in directing reaction pathways and influencing the stability of intermediates. For example, understanding how the compound interacts with transition metal catalysts can lead to the design of more efficient catalytic systems.

Table 5: Potential Catalytic Systems Involving this compound| Catalyst Type | Role of this compound | Potential Reaction |

|---|---|---|

| Organocatalysis | Direct catalyst | Aldol or Mannich reactions |

| Homogeneous Catalysis | Ligand for transition metals (e.g., Pd, Ru, Cu) | Cross-coupling, hydrogenation, oxidation, cyanation. google.com |

| Heterogeneous Catalysis | Component of a Metal-Organic Framework (MOF) | Gas storage, separation, size-selective catalysis |

常见问题

Q. What synthetic routes are commonly employed for 4-Amino-2-cyanobenzoic acid, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : Synthesis typically involves nitrile group introduction via cyanation of precursor benzoic acid derivatives. Key steps include:

- Precursor selection : Starting with halogenated benzoic acids (e.g., 2-chloro-4-aminobenzoic acid analogs) for nucleophilic substitution with cyanide sources .

- Catalyst optimization : Use of transition metal catalysts (e.g., Cu/Fe) to enhance cyanation efficiency .

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .

Table 1 : Example reaction parameters from analogous compounds

| Precursor | Catalyst | Temp (°C) | Yield (%) | By-products |

|---|---|---|---|---|

| 2-Cl-4-ABA | CuCN | 70 | 68 | <5% dehalogenation |

| 2-Br-4-ABA | Fe(acac)₃ | 80 | 72 | <8% dimerization |

| Note: Data extrapolated from halogenated benzoic acid syntheses . |

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to quantify impurities <0.1% .

- NMR : ¹H/¹³C NMR to confirm nitrile (C≡N) resonance at ~110–120 ppm and absence of hydrolyzed by-products (e.g., carboxylic acids) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out isotopic interference .

Q. What storage conditions are recommended to ensure long-term stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the nitrile group .

- Humidity control : Use desiccants (e.g., silica gel) to mitigate moisture-induced degradation .

- Light protection : Amber glass vials to avoid photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Perform accelerated stability tests at pH 2–12 (e.g., HCl/NaOH buffers) and monitor via:

- Kinetic analysis : HPLC to track degradation products over time .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-cyanide) to trace hydrolysis pathways .

- Cross-validation : Compare results with computational models (DFT) to predict energetically favorable pathways .

Example finding : At pH >10, nitrile hydrolysis to carboxylic acid dominates, while acidic conditions favor amine protonation without bond cleavage .

Q. What strategies mitigate crystallinity issues during X-ray diffraction analysis of this compound?

- Methodological Answer :

- Crystallization optimization : Use solvent diffusion (e.g., ethanol/water) to grow single crystals .

- Temperature gradients : Slow cooling from 50°C to 4°C enhances lattice ordering .

- Synchrotron radiation : High-intensity X-rays improve resolution for low-symmetry crystals (e.g., monoclinic P21 space group) .

Table 2 : Crystallographic parameters from analogous compounds

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| 4-Amino-2-Cl-BA | P21 | 3.96 | 22.67 | 8.03 | 104.3 |

| Data adapted from 4-Amino-2-chlorobenzoic acid studies . |

Q. How do electronic effects of the nitrile group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-withdrawing effects : The –C≡N group deactivates the aromatic ring, directing nucleophiles to meta/para positions relative to the amino group .

- Kinetic studies : Use Hammett plots to correlate substituent effects (σₚ values) with reaction rates .

- Competitive experiments : Compare reactivity with non-cyano analogs (e.g., 4-Amino-2-methylbenzoic acid) to isolate electronic contributions .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in polar aprotic solvents?

- Methodological Answer :

- Solvent purity : Trace water in DMSO/DMF significantly alters solubility; use Karl Fischer titration to confirm solvent dryness .

- Temperature dependence : Measure solubility at 25°C vs. 40°C to account for entropy-driven discrepancies .

- Polymorphism screening : DSC/TGA to detect crystalline forms with varying solubilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。